molecular formula C14H8N2O B584867 2-(1-naphthoyl)Malononitrile CAS No. 1236038-48-4

2-(1-naphthoyl)Malononitrile

Cat. No.: B584867
CAS No.: 1236038-48-4
M. Wt: 220.231
InChI Key: LJEFDGSTKLVSJB-UHFFFAOYSA-N
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Description

2-(1-Naphthoyl)Malononitrile is an organic compound with the molecular formula C14H8N2O It is a derivative of malononitrile, where one of the cyano groups is substituted with a 1-naphthoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-naphthoyl)Malononitrile typically involves the reaction of 1-naphthoyl chloride with malononitrile in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The general reaction scheme is as follows: [ \text{1-Naphthoyl chloride} + \text{Malononitrile} \xrightarrow{\text{Base, Reflux}} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Naphthoyl)Malononitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoic acid derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Naphthoic acid derivatives.

    Reduction: Amino derivatives or other reduced forms.

    Substitution: Various substituted malononitrile derivatives.

Scientific Research Applications

2-(1-Naphthoyl)Malononitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 2-(1-naphthoyl)Malononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific chemical environment. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling cascades.

Comparison with Similar Compounds

    Benzylidenemalononitrile: Another derivative of malononitrile with a benzylidene group.

    2-Naphthoyl derivatives: Compounds with similar naphthoyl groups but different substituents on the malononitrile backbone.

Uniqueness: 2-(1-Naphthoyl)Malononitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

2-(naphthalene-1-carbonyl)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c15-8-11(9-16)14(17)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEFDGSTKLVSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858162
Record name (Naphthalene-1-carbonyl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236038-48-4
Record name (Naphthalene-1-carbonyl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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